20-Hydroxydexamethasone
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Overview
Description
Pregna-1,4-dien-3-one, 9-fluoro-11,17,20,21-tetrahydroxy-16-methyl-, (11beta,16alpha)- is a synthetic glucocorticoid compound. It is structurally related to corticosteroids and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in medical and scientific research due to its ability to modulate various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-dien-3-one, 9-fluoro-11,17,20,21-tetrahydroxy-16-methyl-, (11beta,16alpha)- typically involves multiple steps, starting from simpler steroid precursors. One common method involves the fluorination of a suitable steroid intermediate, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of specific reagents such as fluorinating agents, hydroxylating agents, and methylating agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-dien-3-one, 9-fluoro-11,17,20,21-tetrahydroxy-16-methyl-, (11beta,16alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce deoxygenated analogs .
Scientific Research Applications
Pregna-1,4-dien-3-one, 9-fluoro-11,17,20,21-tetrahydroxy-16-methyl-, (11beta,16alpha)- is widely used in scientific research due to its potent biological activities. Some of its applications include:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other steroid derivatives.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A closely related compound used for its potent anti-inflammatory and immunosuppressive effects.
Fluorometholone: A glucocorticoid used primarily in ophthalmic applications.
Uniqueness
Pregna-1,4-dien-3-one, 9-fluoro-11,17,20,21-tetrahydroxy-16-methyl-, (11beta,16alpha)- is unique due to its specific fluorination and hydroxylation pattern, which enhances its biological activity and stability compared to other glucocorticoids. This makes it particularly effective in certain therapeutic applications .
Properties
CAS No. |
55879-48-6 |
---|---|
Molecular Formula |
C22H31FO5 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-17-(1,2-dihydroxyethyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-18,24,26-28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,18?,19+,20+,21+,22+/m1/s1 |
InChI Key |
YEIWLFZTBMWOCO-OHPOEQDUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(CO)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(CO)O)O)C)O)F)C |
Origin of Product |
United States |
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